5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are important in biochemistry, as they are part of key biomolecules like DNA and RNA .
Molecular Structure Analysis
The compound contains an indoline group, a pyrimidine group, and a dione group. Indoline is a heterocyclic compound, while pyrimidine is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For instance, the dione group might undergo reduction reactions, and the pyrimidine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
As a pyrimidine derivative, this compound is likely to be a solid at room temperature. Its solubility would depend on the specific substituents present .Scientific Research Applications
Synthesis and Biological Activities
- The research by Abdelgawad, Bakr, and Azouz (2018) demonstrates the synthesis of derivatives containing pyrido[2,3-d:6,5d']dipyrimidine-4,5-diones, exploring their anti-inflammatory effects and ulcer indices. Their findings suggest potential applications in anti-inflammatory therapies (Abdelgawad, Bakr, & Azouz, 2018).
Antimicrobial and Antifungal Properties
- Akhaja and Raval (2012) synthesized and characterized derivatives for their antibacterial, antifungal, and anti-tubercular activity, highlighting the compound's potential in combating various infectious diseases (Akhaja & Raval, 2012).
Synthesis Techniques and Applications
- Brahmachari et al. (2020) developed a water-mediated, catalyst-free method for synthesizing functionalized derivatives, emphasizing eco-friendly and efficient synthesis processes (Brahmachari et al., 2020).
Pharmacological Potentials
- El-Gazzar, Hussein, and Hafez (2007) evaluated thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic, and ulcerogenic activity, suggesting their potential in pain management and anti-inflammatory therapies (El-Gazzar, Hussein, & Hafez, 2007).
Anticancer Research
- Jin (2015) synthesized novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole group, assessing their in vitro anticancer activities against human prostate cancer cells, highlighting the compound's potential in cancer therapy (Jin, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likeacetylcholinesterase (AchE) and prolyl-4-hydroxylase . These enzymes play crucial roles in the nervous system and collagen synthesis, respectively.
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes like ache , affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms .
Biochemical Pathways
Similar compounds have been reported to affect the production ofreactive oxygen species (ROS) , which are involved in various cellular processes and disease development .
Result of Action
Similar compounds have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-11-20-16-15(18(26)23(3)19(27)22(16)2)17(21-11)28-10-14(25)24-9-8-12-6-4-5-7-13(12)24/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFAIVFOKLVAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)N3CCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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